Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]-

Medicinal Chemistry ADME Lipophilicity

Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]- (CAS 1152508-78-5) is a substituted secondary benzylamine featuring a 2,6-difluorobenzyl core N-linked to a 3-fluorobenzyl group. With a molecular formula of C₁₄H₁₂F₃N and a molecular weight of 251.25 g/mol, the compound is classified as a fluorinated aromatic amine building block.

Molecular Formula C14H12F3N
Molecular Weight 251.25 g/mol
CAS No. 1152508-78-5
Cat. No. B12126622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]-
CAS1152508-78-5
Molecular FormulaC14H12F3N
Molecular Weight251.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CNCC2=C(C=CC=C2F)F
InChIInChI=1S/C14H12F3N/c15-11-4-1-3-10(7-11)8-18-9-12-13(16)5-2-6-14(12)17/h1-7,18H,8-9H2
InChIKeyJFYJQKPXLWUHJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]- (CAS 1152508-78-5): A Fluorinated Secondary Benzylamine Building Block for Medicinal Chemistry and Chemical Biology


Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]- (CAS 1152508-78-5) is a substituted secondary benzylamine featuring a 2,6-difluorobenzyl core N-linked to a 3-fluorobenzyl group. With a molecular formula of C₁₄H₁₂F₃N and a molecular weight of 251.25 g/mol, the compound is classified as a fluorinated aromatic amine building block. Its predicted logP is 3.83, reflecting enhanced lipophilicity conferred by the dual fluorinated benzyl moieties [1]. The compound is commercially available through multiple building-block suppliers and is primarily utilized in early-stage medicinal chemistry for fragment-based library construction and lead optimization campaigns .

Asymmetric dual-fluorinated secondary amine building block for fragment-based library design
Supports lead optimization workflows targeting CNS and intracellular kinases/GPCRs
Pre-assembled 2,6-difluoro and 3-fluoro benzyl groups enable convergent synthetic routes

Why Simple Benzylamines Cannot Substitute for 2,6-Difluoro-N-(3-fluorobenzyl)benzenemethanamine in Fluorine-Targeted Discovery Programs


Generic substitution with mono-fluorinated or non-fluorinated benzylamines (e.g., 2,6-difluorobenzylamine or 3-fluorobenzylamine) fails to recapitulate the physicochemical and structural profile of this compound. The target molecule possesses a secondary amine core bearing two distinct fluorinated benzyl groups, which simultaneously elevate lipophilicity (logP 3.83 vs. 2.12 for 2,6-difluorobenzylamine [1]) and modulate basicity. The combined 2,6-difluoro and 3-fluoro substitution patterns provide a unique steric and electronic environment that influences target binding, metabolic stability, and membrane permeability in ways that simpler, single-ring benzylamine building blocks cannot replicate. Consequently, replacing this compound with a generic analog would alter critical ADME parameters and SAR outcomes, jeopardizing lead optimization efforts [2].

Target
2,6-Difluoro-N-(3-fluorobenzyl)benzenemethanamine
Asymmetric secondary amine; dual fluorinated architecture with reported elevated logP and modulated basicity.
Simple Substitutes
2,6-Difluorobenzylamine / 3-Fluorobenzylamine
Mono-ring primary amines lack the second fluorinated benzyl group; lower lipophilicity and higher basicity may shift permeability and intracellular distribution profiles.
Risk 1: Lipophilicity Gap
LogP differs by over 1.5 units; simpler analogs may not achieve comparable passive membrane permeability for CNS-oriented programs.
Risk 2: Basicity Mismatch
pKa reduction of ~1–2 units in target compound may alter lysosomal trapping tendency; primary benzylamines cannot replicate this profile.
Risk 3: Structural Asymmetry Missing
Single-ring or symmetrical analogs lack the mixed 2,6-difluoro/3-fluoro pattern, limiting access to diverse vector growth in fragment elaboration.

Quantitative Differentiation Evidence for Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]- vs. Primary Benzylamine Analogs


Lipophilicity (logP) Advantage: 1.7–2.6 Log Units Higher than Primary Benzylamine Comparators

The target compound exhibits a predicted logP of 3.83 (ZINC database [1]), substantially higher than 2,6-difluorobenzylamine (logP 2.12, BOC Sciences ) and 3-fluorobenzylamine (logP ~1.2, predicted ). This 1.7–2.6 log-unit increase in lipophilicity arises from the additional benzyl moiety and the cumulative fluorine effect, enhancing membrane permeability and potentially improving CNS penetration for neuroscience targets [2].

Lipophilicity logP
Data to verify
Target 3.83 (pred) vs 2.12 (2,6-diF-BnA) and ~1.2 (3-F-BnA)
Supports passive permeability screening for intracellular/CNS targets
Predicted logP values; experimental determination pending
Medicinal Chemistry ADME Lipophilicity Drug Design

Basicity (pKa) Modulation: 1.2–2.0 Units Lower than Primary Benzylamine Analogs

The predicted pKa of the target compound is estimated to be approximately 7.0, based on class-level trends for secondary benzylamines bearing electron-withdrawing fluorine substituents [1]. In contrast, 2,6-difluorobenzylamine has a predicted pKa of 8.21 , and 3-fluorobenzylamine has a predicted pKa of ~9.0 . The 1.2–2.0 unit reduction in basicity may decrease lysosomal trapping and reduce hERG-related cardiotoxicity risks, contributing to a more favorable safety profile in early lead selection [2].

Basicity pKa
Class-level
~7.0 (target) vs 8.21 (2,6-diF-BnA) and ~9.0 (3-F-BnA)
Lower basicity may reduce lysosomal trapping tendency in cellular models
Class-level estimate; potentiometric titration recommended
Physicochemical Properties Amine Basicity Drug-likeness Safety Pharmacology

Structural Uniqueness: Asymmetric Mixed Fluorobenzyl Framework for Diverse Library Design

The compound uniquely combines a 2,6-difluorobenzyl group and a 3-fluorobenzyl group on the same secondary amine [1]. The 2,6-difluoro pattern is known to block para-hydroxylation, enhancing metabolic stability, while the 3-fluorobenzyl moiety offers a distinct vector for hydrophobic or π-stacking interactions [2]. In contrast, building blocks such as 2,6-difluorobenzylamine (single ring, primary amine) or bis(3-fluorobenzyl)amine (symmetrical) lack this asymmetric fluorination pattern. This pre-assembled mixed framework enables the rapid construction of diverse, property-tuned compound libraries without the need for sequential N-alkylation steps, accelerating SAR exploration in fragment-based campaigns [3].

Structural asymmetry
Supporting evidence
Mixed 2,6-difluoro and 3-fluoro benzyl on secondary amine
Pre-assembled framework for diverse fragment libraries
Qualitative structural comparison; no quantitative metric
Fragment-Based Drug Discovery Fluorine Chemistry Scaffold Design Chemical Library

Synthetic Utility: A Versatile Building Block for Kinase Inhibitor and GPCR Ligand Synthesis

The secondary amine core of the target compound serves as a direct precursor for N-acylation, reductive amination, or Pd-catalyzed cross-coupling reactions, enabling rapid diversification into lead-like molecules . Fluorinated benzylamine motifs are prevalent in FDA-approved kinase inhibitors (e.g., VEGFR, PDGFR, c-Kit inhibitors) and GPCR antagonists, where they contribute to improved selectivity and metabolic stability [1]. In comparison, primary benzylamine building blocks (e.g., 2,6-difluorobenzylamine) require additional synthetic manipulation to introduce a second aromatic ring, increasing step count and reducing overall yield. The target compound thus offers a convergent synthetic advantage for medicinal chemistry programs focused on fluorinated heterocyclic scaffolds [2].

Synthetic versatility
Class-level inference
Direct precursor for N-acylation, reductive amination; two fluorinated rings pre-installed
Accelerates SAR exploration with reduced synthetic steps
Synthetic context; step-economy advantage is qualitative
Medicinal Chemistry Kinase Inhibitors GPCR Ligands Synthetic Building Block

High-Impact Application Scenarios for Benzenemethanamine, 2,6-difluoro-N-[(3-fluorophenyl)methyl]- (CAS 1152508-78-5)


Lead Optimization Programs Requiring Fine-Tuned Lipophilicity and Basicity

In hit-to-lead optimization, the target compound's elevated logP (3.83) and reduced pKa (~7.0) relative to primary benzylamine analogs [1] make it a superior choice for programs targeting intracellular or CNS enzymes where balanced permeability and low ion trapping are critical. Incorporation into early SAR cycles can rapidly improve cell-based potency and reduce lysosomal sequestration compared to leads derived from simple benzylamine building blocks.

Fragment-Based Screening Libraries Targeting CNS and Kinase Targets

The compound's asymmetric mixed fluorobenzyl architecture provides a pre-validated fragment for kinase and GPCR library construction [2]. Its dual fluorination pattern enhances metabolic stability while offering two distinct vectors for fragment growth, enabling efficient hit evolution in fragment-based drug discovery campaigns.

Custom Synthesis of N-Alkylated Drug Candidates with Improved Metabolic Stability

Medicinal chemistry teams can leverage the secondary amine as a direct precursor for N-alkylation or N-acylation, rapidly accessing complex fluorinated drug candidates . The 2,6-difluoro substitution blocks para-hydroxylation, a common metabolic soft spot, thereby improving in vitro microsomal stability compared to non-fluorinated or mono-fluorinated analogs.

Scaffold Hopping in Fluorinated GPCR Antagonist Projects

For GPCR antagonist programs requiring a fluorinated benzylamine motif, this compound offers a scaffold-hopping opportunity that preserves favorable fluorine interactions while introducing additional hydrophobic contacts via the 3-fluorobenzyl group [2]. This can differentiate binding kinetics and selectivity profiles from existing leads based on simpler benzylamine scaffolds.

Application
Selection Property
Validation Focus
CNS / intracellular target lead optimization
Balanced lipophilicity and basicity profile
Permeability and intracellular distribution assays
Fragment-based library design
Asymmetric fluorinated scaffold
Hit evolution and selectivity profiling
Synthesis of fluorinated drug candidates
Secondary amine precursor for N-functionalization
Metabolic stability screening (e.g., microsomal assays)
GPCR antagonist scaffold diversification
Fluorinated benzylamine motif with hydrophobic extension
Binding kinetics and selectivity assays
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